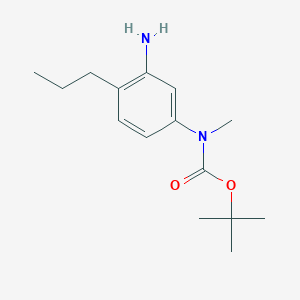![molecular formula C12H15FN2 B8347034 [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine CAS No. 1644-64-0](/img/structure/B8347034.png)
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluoro-substituted indole ring, which can enhance its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroindole, which can be obtained through the Fischer indole synthesis using phenylhydrazine and fluoro-substituted ketones.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
[2-(4-Fluor-1H-indol-3-yl)-ethyl]-dimethyl-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von [2-(4-Fluor-1H-indol-3-yl)-ethyl]-dimethyl-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren.
Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Zellwachstum, Apoptose und Immunantwort zusammenhängen.
Ähnliche Verbindungen:
[2-(6-Fluor-1H-indol-3-yl)-ethyl]-dimethyl-amin: Ähnliche Struktur mit einer anderen Position der Fluorgruppe.
[3-(4-Fluor-1H-indol-3-yl)-ethyl]-dimethyl-amin: Ähnliche Struktur mit einer anderen Position der Ethylgruppe.
Einzigartigkeit:
Fluorsubstitution: Das Vorhandensein der Fluorgruppe an der 4-Position des Indolrings erhöht die Stabilität und biologische Aktivität der Verbindung im Vergleich zu anderen ähnlichen Verbindungen.
Biologische Aktivität: Das spezifische Substitutionsschema von [2-(4-Fluor-1H-indol-3-yl)-ethyl]-dimethyl-amin kann zu einzigartigen biologischen Aktivitäten und therapeutischem Potenzial führen.
Wirkmechanismus
The mechanism of action of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
[2-(6-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine: Similar structure with a different position of the fluoro group.
[3-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine: Similar structure with a different position of the ethyl group.
Uniqueness:
Fluoro Substitution: The presence of the fluoro group at the 4-position of the indole ring enhances the compound’s stability and biological activity compared to other similar compounds.
Biological Activity: The specific substitution pattern of [2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine may result in unique biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
1644-64-0 |
|---|---|
Molekularformel |
C12H15FN2 |
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
2-(4-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H15FN2/c1-15(2)7-6-9-8-14-11-5-3-4-10(13)12(9)11/h3-5,8,14H,6-7H2,1-2H3 |
InChI-Schlüssel |
ISJZKVWGUWBUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-1H-pyrazol-4-ylamine](/img/structure/B8346980.png)





![7-Amino-5-(4-methoxybenzyl)-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B8347013.png)





